4-Chloro-2,3-dihydro-1H-indene
Overview
Description
4-Chloro-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a chlorine atom attached to the fourth carbon of the cyclopentane ring
Mechanism of Action
Target of Action
4-Chloro-2,3-dihydro-1H-indene is a derivative of indene . Indene derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its target.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. Indene derivatives are known to have a wide range of biological activities, and the specific effects would depend on the activity and the cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, presence of other molecules, and more. For instance, this compound is a colorless liquid that is insoluble in water but can dissolve in alcohol and other organic solvents . This solubility profile could influence its action and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydro-1H-indene typically involves the chlorination of 2,3-dihydro-1H-indene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 4-chloroindane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Various substituted indenes depending on the nucleophile used.
Oxidation Reactions: Indanones or indanols.
Reduction Reactions: 4-chloroindane.
Scientific Research Applications
4-Chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of chlorine, resulting in distinct chemical properties.
4-Bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom, offering different reactivity patterns.
Uniqueness: 4-Chloro-2,3-dihydro-1H-indene is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine substituent can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMPPXIOARAANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495541 | |
Record name | 4-Chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-61-4 | |
Record name | 4-Chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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